

Enozertinib: A Preclinical Technical Overview

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This document provides an in-depth technical guide to the preclinical research findings for **enozertinib** (formerly ORIC-114), a highly selective, brain-penetrant, and orally bioavailable irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with mutations in exon 20. The findings detailed herein are primarily derived from a pivotal publication in Cancer Research, "**Enozertinib** is a Selective, Brain-Penetrant EGFR Inhibitor for Treating Non-small Cell Lung Cancer with EGFR Exon 20 and Atypical Mutations."[1][2][3][4][5]

Enozertinib is under development for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC), harboring EGFR or HER2 exon 20 insertion mutations.[1][2][5] [6] These mutations are known drivers of oncogenesis and are associated with a poor prognosis, especially in patients who develop brain metastases.[1][2][4] **Enozertinib**'s ability to cross the blood-brain barrier is a key differentiator, addressing a significant unmet need for patients with intracranial disease.[1][2][3][4]

Core Preclinical Findings

Preclinical studies have demonstrated **enozertinib**'s potent and selective activity against cancer cells with EGFR and HER2 exon 20 insertion mutations, while sparing wild-type (WT) EGFR, which is anticipated to result in a more favorable safety profile.[4][7] In vivo studies have shown significant tumor growth inhibition, including complete responses, in both subcutaneous and intracranial tumor models.[1][3][4][7]



Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of **enozertinib**.

Table 1: Biochemical Potency of Enozertinib Against EGFR and HER2 Variants

Target	IC50 (nM)	
EGFR Exon 20 Insertion (H773_V774insNPH)	Low nanomolar	
HER2 Exon 20 Insertion	Low nanomolar	
EGFR (Wild-Type)	Higher nanomolar (demonstrating selectivity)	
Other Kinases	Minimal inhibition (indicating high kinome selectivity)	

Note: Specific IC50 values are detailed in the Cancer Research publication and its supplementary data.

Table 2: In Vivo Efficacy of Enozertinib in NSCLC Xenograft Models

Model Type	Dosing	Tumor Growth Inhibition (%)	Observations
EGFR Exon 20 Insertion (Subcutaneous)	3 mg/kg, once daily oral	>90%	Induced robust tumor regressions.[7]
EGFR Exon 20 Insertion (Intracranial)	Not specified	Significant regression	Outperformed comparator agents.[6]
HER2-Positive Breast Cancer (Subcutaneous)	Not specified	Strong anti-tumor activity	
HER2-Positive Breast Cancer (Intracranial)	Not specified	Strong anti-tumor activity	_



Experimental Protocols

Detailed methodologies for the key experiments are outlined below, based on standard practices in preclinical oncology research.

Kinase Inhibition Assay (Biochemical Potency)

The inhibitory activity of **enozertinib** against a panel of purified kinases, including various EGFR mutants and wild-type EGFR, was likely determined using a radiometric or fluorescence-based assay. A typical protocol would involve:

- Reagents: Recombinant kinase domains, appropriate peptide substrate, ATP (adenosine triphosphate), and enozertinib at various concentrations.
- Procedure:
 - Kinases are incubated with a dilution series of enozertinib in a buffer solution.
 - The kinase reaction is initiated by the addition of the peptide substrate and radiolabeled ATP (e.g., [y-32P]ATP).
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP.
 - The amount of incorporated radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of enozertinib that inhibits 50% of the kinase activity
 (IC50) is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

The anti-proliferative effect of **enozertinib** on cancer cell lines harboring specific EGFR or HER2 mutations was assessed using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.



- Cell Lines: A panel of NSCLC and other cancer cell lines with documented EGFR exon 20 insertions, HER2 exon 20 insertions, and wild-type EGFR.
- Procedure:
 - Cells are seeded in 96-well plates and allowed to adhere overnight.
 - The cells are then treated with a range of concentrations of enozertinib.
 - After a defined incubation period (e.g., 72 hours), a reagent that measures ATP levels (indicative of cell viability) is added.
 - Luminescence is measured using a plate reader.
- Data Analysis: The IC50 values are determined by plotting cell viability against the logarithm of enozertinib concentration.

In Vivo Tumor Xenograft Models

The anti-tumor efficacy of **enozertinib** was evaluated in immunodeficient mice bearing human tumor xenografts.

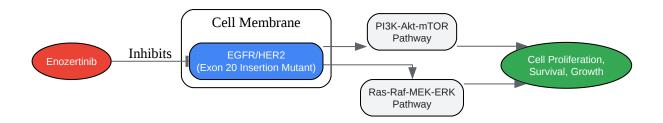
- Animal Models: Nude mice were used for these studies.
- Tumor Implantation:
 - Subcutaneous Model: Cancer cells were implanted subcutaneously into the flanks of the mice.
 - Intracranial Model: Cancer cells were stereotactically implanted into the brains of the mice to mimic brain metastases.
- Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control
 and enozertinib treatment groups. Enozertinib was administered orally, typically once daily.
- Efficacy Assessment:
 - Tumor volume was measured regularly using calipers for subcutaneous models.



- For intracranial models, tumor burden was often assessed by bioluminescence imaging or by monitoring neurological signs and survival.
- Body weight was monitored as an indicator of toxicity.
- Data Analysis: Tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.

Visualizations Signaling Pathway

The following diagram illustrates the simplified signaling pathway targeted by **enozertinib**.



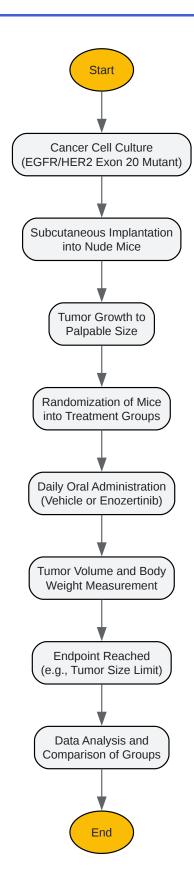
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Caption: Enozertinib inhibits mutant EGFR/HER2 signaling pathways.

Experimental Workflow

The diagram below outlines a typical workflow for an in vivo subcutaneous xenograft study.





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Caption: Workflow for in vivo subcutaneous xenograft efficacy studies.



Conclusion

The preclinical data for **enozertinib** strongly support its development as a potent, selective, and brain-penetrant inhibitor for cancers driven by EGFR and HER2 exon 20 insertion mutations. Its demonstrated activity in both systemic and intracranial preclinical models highlights its potential to address a critical unmet medical need in this patient population. Further clinical investigation is ongoing to translate these promising preclinical findings into meaningful patient benefit.

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